molecular formula C16H14N2 B5290520 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole CAS No. 59066-63-6

1-methyl-2-(2-phenylvinyl)-1H-benzimidazole

Cat. No.: B5290520
CAS No.: 59066-63-6
M. Wt: 234.29 g/mol
InChI Key: QDZVXONVFRIVPN-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by a benzimidazole core structure with a methyl group at the 1-position and a phenylvinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cinnamaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce 1-methyl-2-(2-phenylethyl)-1H-benzimidazole.

Scientific Research Applications

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenyl-1H-benzimidazole: Lacks the phenylvinyl group, which may result in different chemical and biological properties.

    2-(2-Phenylvinyl)-1H-benzimidazole: Lacks the methyl group at the 1-position, which may affect its reactivity and applications.

    1-Methyl-2-(2-phenylethyl)-1H-benzimidazole: The phenylvinyl group is reduced to a phenylethyl group, potentially altering its chemical behavior.

Uniqueness

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole is unique due to the presence of both the methyl and phenylvinyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

59066-63-6

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-methyl-2-(2-phenylethenyl)benzimidazole

InChI

InChI=1S/C16H14N2/c1-18-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

QDZVXONVFRIVPN-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3

SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

solubility

21.9 [ug/mL]

Origin of Product

United States

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